1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a chloro and nitro group on the benzoyl moiety, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving pyrrolidine and substituted benzoyl chlorides. Its relevance is noted in scientific literature for its potential pharmacological activities.
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is classified under organic compounds, specifically as an aromatic compound due to the presence of the benzene ring, and as a nitrogen-containing heterocycle due to the pyrrolidine structure.
The synthesis of 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine typically involves the reaction between pyrrolidine and 5-chloro-2-nitrobenzoyl chloride. This reaction can be conducted under controlled conditions to ensure high yield and purity.
The molecular structure of 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine features a pyrrolidine ring attached to a benzoyl group that contains both a chloro and a nitro substituent. The structural formula can be represented as follows:
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine may undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the reactive nature of its functional groups.
The mechanism of action for compounds like 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary depending on its application in medicinal chemistry.
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine has potential applications in:
This compound's unique structure and properties make it a subject of interest for ongoing research in drug development and synthetic methodologies.
The pyrrolidine ring stands as a privileged scaffold in medicinal chemistry, prominently featured in 37 FDA-approved drugs due to its distinct three-dimensional (3D) coverage and sp³-hybridization [3] [6]. This saturated five-membered nitrogen heterocycle enables efficient exploration of pharmacophore space through pseudorotation—a conformational phenomenon that enhances binding diversity to enantioselective biological targets [3] [6]. The scaffold’s incorporation of up to four chiral centers allows precise stereochemical optimization, critical for avoiding off-target effects and improving binding affinity [6].
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine (IUPAC: (5-chloro-2-nitrophenyl)(pyrrolidin-1-yl)methanone; CAS: 541542-37-4) exemplifies strategic molecular hybridization in modern drug design [4]. Its structure merges the 3D advantages of pyrrolidine with a substituted benzoyl group, creating a multifunctional pharmacophore. The compound’s molecular weight (254.67 g/mol) and polar surface area (calculated via SMILES: O=C(N1CCCC1)C2=CC(Cl)=CC=C2N+=O) align with Lipinski’s parameters for drug-likeness, supporting its potential as a lead compound [4] [9]. Key identifiers are summarized in Table 1.
Table 1: Structural Identifiers of 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine
Property | Value |
---|---|
IUPAC Name | (5-Chloro-2-nitrophenyl)(pyrrolidin-1-yl)methanone |
CAS Number | 541542-37-4 |
Molecular Formula | C₁₁H₁₁ClN₂O₃ |
Molecular Weight | 254.67 g/mol |
SMILES | O=C(N1CCCC1)C2=CC(Cl)=CC=C2N+=O |
InChIKey | SSHKTLSLBNQIPB-UHFFFAOYSA-N |
This compound’s design leverages pyrrolidine’s capacity to influence physicochemical properties: it reduces planarity (increasing solubility), introduces a chiral environment (enabling selective protein interactions), and enhances metabolic stability compared to aromatic analogs [3] [6]. Recent drug discovery breakthroughs highlight such hybrids for targeting inflammatory pathways and kinase inhibition—areas where traditional flat scaffolds face limitations [6] [9].
The strategic placement of nitro (–NO₂) and chloro (–Cl) groups on the benzoyl moiety of 1-(5-chloro-2-nitrobenzoyl)pyrrolidine profoundly impacts its electronic profile, steric orientation, and intermolecular interactions. These substituents are not mere lipophilicity enhancers but serve as critical pharmacophoric elements:
Nitro Group (C-2 Position):This strong electron-withdrawing group induces a substantial dipole moment (experimentally ~3–4 D in analogous compounds), polarizing the adjacent carbonyl bond and increasing electrophilicity [6] [8]. Consequently, the carbonyl becomes more susceptible to nucleophilic attack—a property exploitable in targeted covalent inhibition strategies. The nitro group’s hydrogen-bond acceptance capacity (predicted AcceptHB: 1.5) further facilitates binding to enzyme hinge regions, as observed in kinase inhibitors like tucatinib [6]. In schistosomicidal applications, nitroaryl derivatives disrupt redox homeostasis in Schistosoma mansoni, validating their role in antiparasitic design [10].
Chloro Substituent (C-5 Position):Chlorine’s moderate hydrophobicity (π-value: +0.71) enhances membrane permeability while providing steric occlusion at the meta-position. This halogen’s size optimally fills hydrophobic protein pockets without excessive desolvation penalties. Crucially, chloro substituents exhibit bioisosteric mimicry of methyl (–CH₃) and trifluoromethyl (–CF₃) groups in receptor binding, enabling versatile scaffold repurposing [8] [9]. In pyrrolidine conjugates, chlorine’s inductive effect stabilizes the ring’s envelope conformation, locking pharmacophores in pseudo-axial orientations critical for agonism (e.g., GRP40 diabetes therapeutics) [6].
Table 2: Electronic and Steric Contributions of Substituents
Substituent | σₚ (Hammett) | π (Lipophilicity) | Steric Es | Biological Role |
---|---|---|---|---|
–NO₂ (C-2) | +0.78 | –0.28 | 1.10 (MR) | Dipole induction, H-bond acceptance, redox activation |
–Cl (C-5) | +0.23 | +0.71 | 0.27 (vdW_r) | Hydrophobic pocket filling, conformational locking |
Combined, these groups create an electronic gradient across the benzene ring, elevating the compound’s reactivity index (calculated CI_logS: –2.7) compared to unsubstituted analogs [3] [6]. This synergy is evidenced in CCR1 antagonists where chloro-nitro patterns boost chemotaxis inhibition 10-fold over mono-substituted derivatives [7] [8]. The substituents’ vectorial arrangement—ortho nitro and meta chloro—creates a steric gearing effect that preorganizes the molecule for target engagement, reducing entropic penalties upon binding [6] [9].
Table 3: Compounds with Nitro/Chloro-Pyrrolidine Motifs
Compound Name | Structure | Therapeutic Area |
---|---|---|
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine | Benzoyl-pyrrolidine hybrid | Kinase inhibitor lead |
1-(5-Chloro-2-nitrophenyl)pyrrolidine | N-Linked pyrrolidine (C10H11ClN2O2) | CCR1 antagonist scaffold |
1-(5-Chloro-2-nitrobenzyl)pyrrolidine | Benzyl-pyrrolidine conjugate | Antimicrobial candidate |
The targeted molecular editing of these substituents exemplifies modern lead optimization: chloro-to-fluoro swaps may enhance CNS penetration, while nitro reduction to amino (–NH₂) enables prodrug activation—strategies applicable to this compound’s derivatization [6] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0